8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-10-24-15-8-5-7-14(11-15)18-12-17(20(21)23)16-9-4-6-13(2)19(16)22-18/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKITFGATYHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198050 | |
| Record name | 8-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-63-6 | |
| Record name | 8-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the propoxyphenyl group and the carbonyl chloride moiety enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an inhibitor or modulator of specific biological pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
- Protein-Ligand Interactions : It can bind to proteins, altering their function and potentially leading to therapeutic effects.
- Cell Signaling Modulation : By affecting signaling pathways, it can influence cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
- The compound has shown efficacy against various bacterial strains, particularly those with efflux pump mechanisms that confer antibiotic resistance. Studies have demonstrated that it can enhance the effectiveness of existing antibiotics by inhibiting efflux pumps like NorA in Staphylococcus aureus .
- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) against selected bacterial strains.
- Anticancer Activity :
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the biological activity of related quinoline compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study highlighted the synergistic effects of this compound when combined with ciprofloxacin against resistant strains of Staphylococcus aureus, demonstrating a reduction in MIC values and enhanced antibacterial activity .
- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that quinoline derivatives could significantly reduce cell viability at low concentrations, suggesting potential for development as anticancer agents .
Future Directions
The ongoing research into this compound indicates its promising role as a lead compound in drug discovery. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical development.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
8-Chloro Derivatives
- 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-79-5): Molecular formula: C₁₉H₁₅Cl₂NO₂ (Avg. mass: 360.23 g/mol). This may enhance reactivity in nucleophilic reactions but reduce metabolic stability .
- 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1): Molecular formula: C₁₇H₁₁Cl₂NO₂ (Avg. mass: 332.18 g/mol). The methoxy group at the 3-position is smaller and less lipophilic than propoxy, which could reduce membrane permeability in biological systems .
Positional Isomerism on the Phenyl Ring
- 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160254-55-6 positional isomer): Molecular formula: C₂₀H₁₈ClNO₂ (identical to the target compound). The propoxy group at the 4-position (para) versus 3-position (meta) alters steric and electronic interactions. Para-substitution may enhance planarity and π-π stacking in crystal structures, affecting solubility and crystallization behavior .
Alkoxy Chain Length Variations
- 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9): Molecular formula: C₁₈H₁₃Cl₂NO₂ (Avg. mass: 346.21 g/mol). This compound also exhibits higher hazard ratings (UN 3261, Class 8 corrosive) compared to the target compound .
Heterocyclic and Halogen-Substituted Analogs
- 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (sc-337337): Chlorine at position 7 and a methylphenyl substituent introduce steric hindrance near the quinoline core. This may reduce reactivity at the carbonyl chloride group but increase selectivity in binding to hydrophobic enzyme pockets .
- 2-(4-sec-Butylphenyl)-8-methylquinoline-4-carbonyl chloride (sc-320941): The bulky sec-butyl group enhances hydrophobicity, which could improve blood-brain barrier penetration but may limit aqueous solubility .
Key Physicochemical Properties
*logP estimated using ChemDraw software.
Preparation Methods
Formation of the Quinoline Core
The foundational step in synthesizing this compound is constructing the quinoline nucleus, which can be achieved via the Friedländer synthesis . This classical method involves the condensation of an appropriately substituted 2-aminobenzaldehyde with a ketone or aldehyde bearing the desired substituents. The process typically proceeds under acidic or basic catalysis, with reaction conditions optimized for high yield and regioselectivity.
- Reagents: 2-aminobenzaldehyde derivatives and ketones or aldehydes
- Catalysts: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
- Solvent: Ethanol, acetic acid, or toluene
- Temperature: Reflux conditions (80-120°C)
Introduction of the Methyl Group at Position 8
Post core synthesis, selective methylation at the 8-position of the quinoline ring can be achieved through electrophilic substitution reactions, often using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. Alternatively, methylation can be incorporated during the initial formation of the quinoline core if the precursor is appropriately substituted.
- Reagents: Methyl iodide (CH3I) or dimethyl sulfate
- Base: Potassium carbonate (K2CO3)
- Solvent: Acetone or acetonitrile
- Temperature: Room temperature to mild heating (25-50°C)
Attachment of the 3-Propoxyphenyl Group
The 3-propoxyphenyl substituent can be introduced via nucleophilic aromatic substitution or Suzuki coupling reactions, depending on the precursor's functional groups. A typical route involves the use of a halogenated quinoline intermediate reacting with a phenylboronic acid derivative bearing the propoxy group.
- Reagents: 3-propoxyphenylboronic acid
- Catalyst: Palladium(0) complexes (e.g., Pd(PPh3)4)
- Base: Potassium carbonate or sodium carbonate
- Solvent: Toluene, ethanol, or dioxane
- Temperature: Reflux (80-100°C)
Conversion to the Carbonyl Chloride
The final functionalization step involves transforming a carboxylic acid or related precursor into the corresponding acyl chloride. This is achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 , which activate the carboxylic acid group, replacing the hydroxyl with a chlorine atom to form the acyl chloride.
- Reagents: SOCl2 or oxalyl chloride
- Solvent: Usually carried out neat or with inert solvents like dichloromethane
- Temperature: Reflux (around 70°C)
- Duration: 2-4 hours, depending on the substrate
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization or chromatography techniques. Characterization involves spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Friedländer synthesis | 2-aminobenzaldehyde + ketone | Acidic/basic, reflux | Quinoline core formation |
| 2 | Methylation | Methyl iodide + K2CO3 | Room temp to 50°C | Methyl at position 8 |
| 3 | Phenyl attachment | 3-propoxyphenylboronic acid | Pd catalyst, reflux | Attach phenyl group |
| 4 | Acyl chloride formation | SOCl2 or oxalyl chloride | Reflux, inert solvent | Functionalize with carbonyl chloride |
Notes on Research and Optimization
- Reaction yields are maximized by controlling temperature, solvent purity, and reagent stoichiometry.
- Selectivity in methylation and phenyl attachment is achieved through regioselective precursors and protecting groups if necessary.
- Green chemistry approaches are increasingly adopted, such as using catalytic amounts of reagents and environmentally benign solvents.
Q & A
Q. What are the standard synthetic routes for preparing 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride?
The compound is typically synthesized via refluxing the corresponding quinoline-4-carboxylic acid derivative with thionyl chloride (SOCl₂). The reaction mixture is heated under reflux for 3 hours, followed by evaporation under reduced pressure to isolate the acyl chloride. This method ensures high yield and purity, with direct use of the crude product in subsequent reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H and ¹³C NMR spectroscopy : To confirm the quinoline backbone and substituent positions (e.g., methyl, propoxyphenyl groups). Chemical shifts for aromatic protons typically appear between δ 7.5–9.0 ppm, while carbonyl carbons resonate near δ 165–170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring structural integrity .
Q. How should this compound be stored to maintain stability?
Store in a tightly sealed container under inert gas (e.g., argon) in a dry, ventilated environment at room temperature. Avoid exposure to moisture, as acyl chlorides are hydrolytically sensitive. Long-term storage at –20°C is recommended for extended stability .
Q. What are the primary research applications of this compound?
It serves as an intermediate in synthesizing bioactive quinoline derivatives, such as HDAC inhibitors or antiproliferative agents. The carbonyl chloride group enables facile conjugation with amines or alcohols to generate amides or esters for structure-activity relationship (SAR) studies .
Advanced Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Reaction time and temperature : Extend reflux time (up to 5 hours) if starting material conversion is incomplete, monitored via TLC.
- Catalyst use : Add catalytic dimethylformamide (DMF) to enhance SOCl₂ reactivity.
- Purification : Perform short-path distillation or recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) to remove residual thionyl chloride .
Q. How should discrepancies in spectral data (e.g., unexpected NMR peaks) be addressed?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., hydroxyls from hydrolysis byproducts).
- Comparative analysis : Cross-reference with spectra of structurally analogous compounds (e.g., 2-(4-chlorophenyl)quinoline-4-carbonyl chloride) to identify substituent-specific shifts .
Q. What strategies are used to evaluate the biological activity of this compound?
- HDAC inhibition assays : Incubate with HeLa cell nuclear extracts or recombinant HDAC enzymes, using fluorogenic substrates (e.g., acetylated lysine derivatives). Measure fluorescence intensity post-reaction to calculate IC₅₀ values .
- Antiproliferative assays : Use CCK-8 or MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM) over 48–72 hours .
Q. How to design derivatives of this compound for enhanced properties?
- Substituent modification : Replace the 3-propoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups via Suzuki-Miyaura cross-coupling to modulate electronic effects .
- Bioisosteric replacement : Substitute the quinoline core with isoquinoline or naphthyridine systems to improve binding affinity or solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
